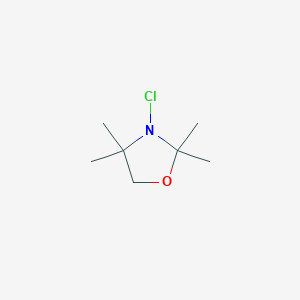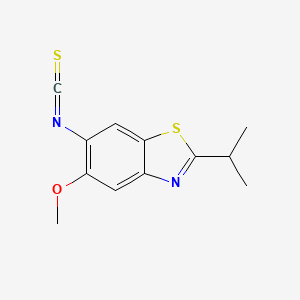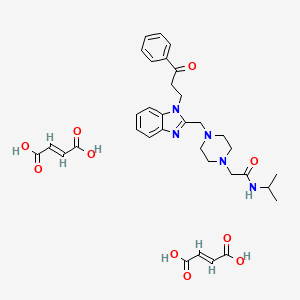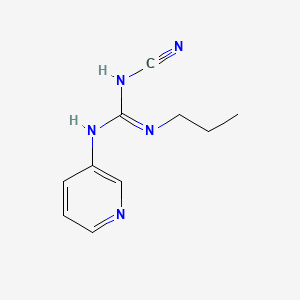
Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-: is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable salts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines with cyanamide in the presence of a catalyst such as scandium(III) triflate.
Three-Component Synthesis: Another method involves a three-component reaction of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of guanidines often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction of guanidines can lead to the formation of amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Guanidines are used as catalysts in various organic reactions due to their strong basicity and nucleophilicity .
Biology:
- Guanidines are studied for their potential as DNA-binding agents and their ability to interact with biological macromolecules .
Medicine:
- Guanidines have been investigated for their potential as therapeutic agents, particularly in the treatment of neuropsychiatric disorders and as anticancer agents .
Industry:
Mécanisme D'action
The mechanism of action of guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, involves its ability to act as a strong base and nucleophile. The guanidine group can form stable interactions with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyano and pyridyl groups can further enhance the compound’s ability to interact with specific molecular pathways .
Comparaison Avec Des Composés Similaires
Phenylguanidine: Similar in structure but with a phenyl group instead of a pyridyl group.
2-Iminoimidazolidine: Contains an imidazolidine ring instead of a pyridyl group.
N-Substituted Guanidines: Various N-substituted guanidines with different alkyl or aryl groups.
Uniqueness:
- The presence of the cyano group and the pyridyl group in guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, provides unique electronic and steric properties that can enhance its reactivity and specificity in various applications. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
60560-18-1 |
|---|---|
Formule moléculaire |
C10H13N5 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-cyano-2-propyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-2-5-13-10(14-8-11)15-9-4-3-6-12-7-9/h3-4,6-7H,2,5H2,1H3,(H2,13,14,15) |
Clé InChI |
BOSGAOAGCGYYOH-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


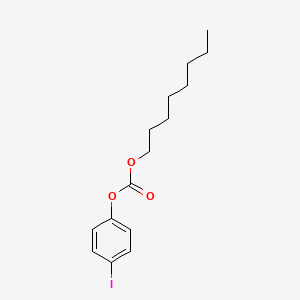


![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

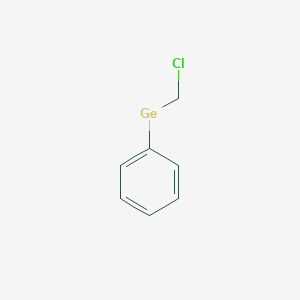

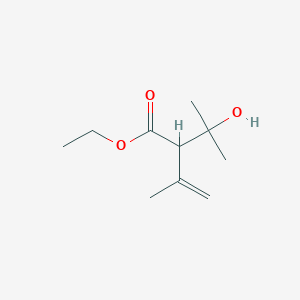
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
